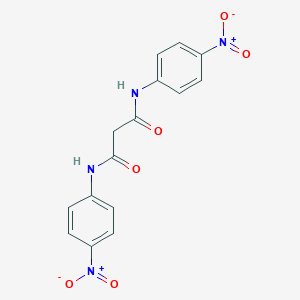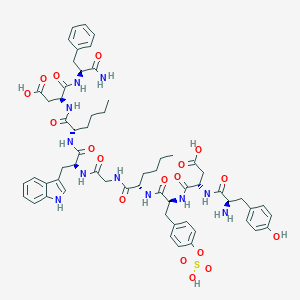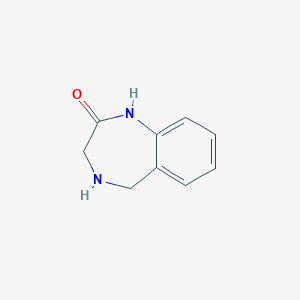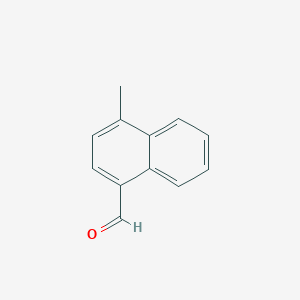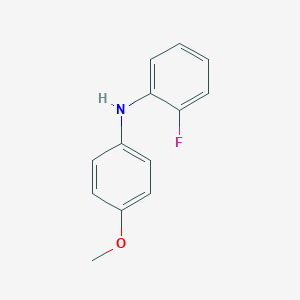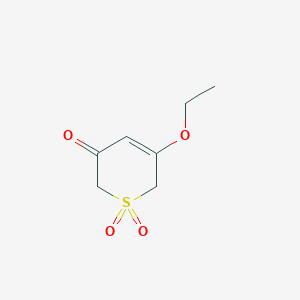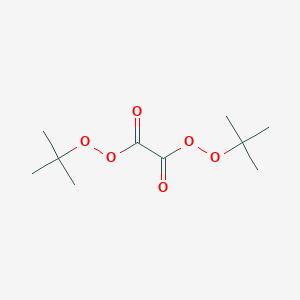
Tetrakis(2-mercaptoethyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(2-mercaptoethyl)ethylenediamine (TMEA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a chelating agent that has been used in various applications, including catalysis, electrochemistry, and medicine.
Mechanism Of Action
Tetrakis(2-mercaptoethyl)ethylenediamine acts as a chelating agent, forming coordination complexes with metal ions. It has a high affinity for soft metal ions, such as copper, mercury, and silver. Tetrakis(2-mercaptoethyl)ethylenediamine can also form stable complexes with hard metal ions, such as iron and zinc. The coordination complexes formed by Tetrakis(2-mercaptoethyl)ethylenediamine have unique properties that make them useful in various applications.
Biochemical And Physiological Effects
Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Tetrakis(2-mercaptoethyl)ethylenediamine has been studied for its potential use in cancer therapy, as it can induce apoptosis in cancer cells. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been shown to have antibacterial and antifungal activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Tetrakis(2-mercaptoethyl)ethylenediamine in lab experiments is its high affinity for metal ions. This property makes it useful in various applications, including catalysis and electrochemistry. Tetrakis(2-mercaptoethyl)ethylenediamine is also relatively easy to synthesize, and the synthesis method is well-established. However, one limitation of using Tetrakis(2-mercaptoethyl)ethylenediamine is its potential toxicity. Tetrakis(2-mercaptoethyl)ethylenediamine can form complexes with toxic metal ions, such as mercury, which can be harmful to humans and the environment.
Future Directions
There are several potential future directions for research on Tetrakis(2-mercaptoethyl)ethylenediamine. One area of interest is the use of Tetrakis(2-mercaptoethyl)ethylenediamine in the synthesis of metal nanoparticles for drug delivery applications. Tetrakis(2-mercaptoethyl)ethylenediamine could also be used as a ligand in the synthesis of MOFs for gas storage and separation. Additionally, further research could be done on the potential use of Tetrakis(2-mercaptoethyl)ethylenediamine in cancer therapy and its antibacterial and antifungal properties. Finally, research could be done on the environmental impact of Tetrakis(2-mercaptoethyl)ethylenediamine and its potential toxicity.
In conclusion, Tetrakis(2-mercaptoethyl)ethylenediamine is a versatile chelating agent that has many potential applications in various fields. Its unique properties make it useful in catalysis, electrochemistry, and medicine. Further research on Tetrakis(2-mercaptoethyl)ethylenediamine could lead to new discoveries and innovations in these fields.
Synthesis Methods
Tetrakis(2-mercaptoethyl)ethylenediamine can be synthesized through a two-step process. The first step involves the reaction of ethylenediamine with sodium hydride to form the sodium salt of ethylenediamine. In the second step, the sodium salt of ethylenediamine is reacted with 2-chloroethanethiol to form Tetrakis(2-mercaptoethyl)ethylenediamine. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
Tetrakis(2-mercaptoethyl)ethylenediamine has been used in various scientific research applications. It has been used as a chelating agent in the synthesis of metal nanoparticles, which have potential applications in catalysis, sensing, and drug delivery. Tetrakis(2-mercaptoethyl)ethylenediamine has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation, catalysis, and drug delivery. Additionally, Tetrakis(2-mercaptoethyl)ethylenediamine has been used in electrochemical studies as a redox-active ligand.
properties
CAS RN |
133531-87-0 |
|---|---|
Product Name |
Tetrakis(2-mercaptoethyl)ethylenediamine |
Molecular Formula |
C10H24N2S4 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2-[2-[bis(2-sulfanylethyl)amino]ethyl-(2-sulfanylethyl)amino]ethanethiol |
InChI |
InChI=1S/C10H24N2S4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 |
InChI Key |
WXCADXMBJDSKDR-UHFFFAOYSA-N |
SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
Canonical SMILES |
C(CN(CCS)CCS)N(CCS)CCS |
Other CAS RN |
133531-87-0 |
synonyms |
N2S4 chelate tetrakis(2-mercaptoethyl)ethylenediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)

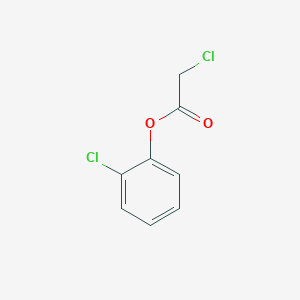
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
